Cas no 1010869-14-3 (ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate)
![ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate structure](https://www.kuujia.com/scimg/cas/1010869-14-3x500.png)
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate
- Benzoic acid, 4-[[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]-, ethyl ester
- ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
-
- Inchi: 1S/C19H18N2O5/c1-3-25-19(23)12-4-6-13(7-5-12)26-17-11-20-21-18(17)15-9-8-14(24-2)10-16(15)22/h4-11,22H,3H2,1-2H3,(H,20,21)
- InChI Key: RYZVRQCBYSWNKZ-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC=C(OC2=CNN=C2C2=CC=C(OC)C=C2O)C=C1
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-3457-2μmol |
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate |
1010869-14-3 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3385-3457-10μmol |
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate |
1010869-14-3 | 10μmol |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-3457-20μmol |
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate |
1010869-14-3 | 20μmol |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-3457-5μmol |
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate |
1010869-14-3 | 5μmol |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-3457-30mg |
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate |
1010869-14-3 | 30mg |
$119.0 | 2023-09-11 | ||
Life Chemicals | F3385-3457-50mg |
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate |
1010869-14-3 | 50mg |
$160.0 | 2023-09-11 | ||
Life Chemicals | F3385-3457-15mg |
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate |
1010869-14-3 | 15mg |
$89.0 | 2023-09-11 | ||
Life Chemicals | F3385-3457-20mg |
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate |
1010869-14-3 | 20mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3385-3457-75mg |
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate |
1010869-14-3 | 75mg |
$208.0 | 2023-09-11 | ||
Life Chemicals | F3385-3457-1mg |
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate |
1010869-14-3 | 1mg |
$54.0 | 2023-09-11 |
ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate Related Literature
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
Additional information on ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
Ethyl 4-{[3-(2-Hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate (CAS No. 1010869-14-3): An Overview of a Promising Compound in Medicinal Chemistry
Ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate (CAS No. 1010869-14-3) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as pyrazole derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
The structure of ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate is characterized by a pyrazole ring linked to a benzene ring through an ether linkage. The presence of the hydroxy and methoxy substituents on the phenyl ring and the ethyl ester group on the benzoate moiety imparts unique chemical and biological properties to this compound. These structural features contribute to its stability, solubility, and bioavailability, making it an attractive candidate for further pharmaceutical development.
Recent studies have highlighted the potential of ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate in various therapeutic areas. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of signaling pathways associated with inflammation, such as the NF-κB pathway.
In addition to its anti-inflammatory properties, ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate has shown promising anticancer activity. Research conducted at the National Cancer Institute found that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The anticancer effects are attributed to its ability to disrupt key cellular processes, including DNA replication and protein synthesis.
The pharmacokinetic profile of ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate has also been extensively studied. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and exhibits good bioavailability. The compound is metabolized primarily in the liver through Phase I and Phase II metabolic pathways, leading to the formation of inactive metabolites that are excreted via urine and feces.
To further explore the therapeutic potential of ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate, several clinical trials are currently underway. These trials aim to evaluate the safety, efficacy, and optimal dosing regimens for various indications, including chronic inflammatory diseases and cancer. Preliminary results from Phase I clinical trials have shown that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses.
The synthetic route for preparing ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate involves multiple steps, including the formation of the pyrazole ring, introduction of the hydroxy and methoxy substituents, and coupling with the benzoate moiety. The synthetic process can be optimized to achieve high yields and purity, making it suitable for large-scale production.
In conclusion, ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate (CAS No. 1010869-14-3) represents a promising compound with significant potential in medicinal chemistry. Its unique structural features, coupled with its diverse biological activities and favorable pharmacokinetic properties, make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its eventual use in clinical practice.
1010869-14-3 (ethyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate) Related Products
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)




